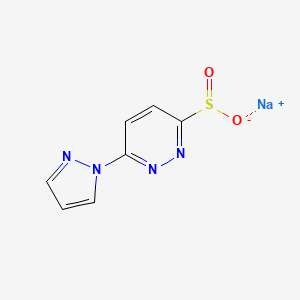

sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate

Description

Properties

IUPAC Name |

sodium;6-pyrazol-1-ylpyridazine-3-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S.Na/c12-14(13)7-3-2-6(9-10-7)11-5-1-4-8-11;/h1-5H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMVYNMZLNJYQX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N4NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate typically involves the reaction of 6-chloropyridazine-3-sulfonic acid with 1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of sulfinate or sulfide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridazine ring can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinates or sulfides. Substitution reactions can result in various modified pyrazole or pyridazine derivatives.

Scientific Research Applications

Sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate with structurally related sulfinate derivatives and pyridazine-based analogs. Key differences in substituents, reactivity, and intermolecular interactions are highlighted.

Substituent Effects: Pyrazole vs. Triazole

A closely related compound, sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate (C₆H₄N₅NaO₂S, MW 233.18 g/mol), replaces the pyrazole with a 1,2,4-triazole ring .

Pyrazole derivatives, however, may exhibit lower polarity, influencing their solubility in non-aqueous media.

Functional Group Comparison: Sulfinate vs. Sulfonate and Amine

describes 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (a sulfonate ester), while reports N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (an amine derivative).

The sulfinate’s SO₂⁻ group offers unique reactivity in substitution reactions compared to sulfonates, which are more stabilized and less nucleophilic. The N-phenylamine derivative, conversely, lacks leaving-group capability but enables π–π stacking and planar molecular arrangements .

Structural Planarity and Crystal Packing

and highlight the planarity of pyridazine derivatives. For example, 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine () exhibits a planar pyridazine ring (r.m.s. deviation: 0.044 Å), stabilized by intramolecular C–H⋯N bonds. In contrast, the N-phenylamine derivative forms infinite chains via intermolecular N–H⋯N bonds .

Biological Activity

Sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate is a sulfinic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring substituted at the 3-position with a sulfonyl group and a pyrazole moiety at the 6-position, making it part of a broader class of sodium sulfinates known for their versatility in organic synthesis and reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity, leading to various biological effects. For instance, it has been investigated for its potential as an antimicrobial and anticancer agent, with studies suggesting that it may inhibit certain pathways involved in disease processes .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that pyrazole derivatives can inhibit bacterial enzymes crucial for microbial viability. For example, the inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to the antiviral effects of related pyrazole compounds .

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer properties. Its structural analogs have been evaluated against various cancer cell lines, showing promising results in reducing cell viability. The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its potency against specific cancer types .

Table 1: Biological Activity Summary

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions, including oxidation and nucleophilic substitution. Its unique chemical structure allows it to serve as a valuable intermediate in the development of new therapeutic agents and materials .

Potential Therapeutic Applications

The compound is being explored for:

- Drug Development : Targeting infectious diseases and cancer.

- Material Science : Synthesis of functional materials such as catalysts and polymers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the sulfinate group is introduced through sodium sulfinate salts under controlled pH and temperature. Multi-component reactions using catalysts like sulfamic acid (for pyrazole derivatives) may also be adapted, with purification via recrystallization from polar solvents like methanol/water mixtures. Structural validation is critical, employing techniques such as NMR and IR spectroscopy .

Q. How is the crystal structure of this compound determined and validated?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 293 K) minimizes thermal disorder. Software suites like SHELX (for refinement) , WinGX (for data processing) , and ORTEP-3 (for graphical representation) are used. Validation involves checking for crystallographic symmetry (e.g., triclinic space group P1) and hydrogen-bonding consistency using tools like PLATON .

Q. What analytical techniques confirm the compound’s purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular weight and composition. Stability studies under varying humidity and temperature (e.g., 25°C vs. 40°C) assess degradation. Spectroscopic monitoring (e.g., UV-Vis) detects changes in sulfinate group integrity over time .

Advanced Research Questions

Q. How do intermolecular interactions govern the supramolecular architecture of this compound?

- Methodological Answer : Graph set analysis (e.g., R₂²(8) motifs) identifies hydrogen-bonding patterns such as N—H···O and O—H···N interactions. Crystal packing diagrams reveal chains or layers stabilized by these bonds, with bond lengths and angles calculated using SHELXL . Dispersion-corrected DFT simulations can further predict interaction energies .

Q. What strategies resolve data contradictions during crystallographic refinement?

- Methodological Answer : For disordered regions, partial occupancy refinement in SHELXL and Twinning/BASF parameter adjustments are applied. Data-to-parameter ratios >10:1 ensure model reliability. Cross-validation with Rfree and Fo/Fc maps identifies overfitting, while ADDSYM checks for missed symmetry .

Q. How can computational modeling predict biological interactions of this sulfinate derivative?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens for binding affinities to targets like enzymes or receptors. Pharmacophore models align the sulfinate’s electronegative regions with active sites. MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes, validated by in vitro assays .

Q. What challenges arise in characterizing high-disorder solvent molecules in the crystal lattice?

- Methodological Answer : SQUEEZE (in PLATON) models diffuse electron density for disordered solvents. Constraints on thermal parameters (Ueq) prevent overinterpretation. Multi-conformer refinement in SHELXL and validation via residual density maps ensure accuracy .

Methodological Tools Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.